SAFit2
Descripción general
Descripción
SAFit2 is a drug that acts as a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51), which is involved in the downstream response to glucocorticoid release in the body . It was the first potent and selective FKBP51 ligand with an acceptable pharmacokinetic profile .
Molecular Structure Analysis
This compound is a relatively large molecule . It’s a FK506 analog, indicating that its structure is derived from the structure of FK506 .
Aplicaciones Científicas De Investigación
Gestión del Dolor Neuropático
SAFit2 ha demostrado ser prometedor en el tratamiento del dolor neuropático, que es una condición de dolor crónico que resulta del daño nervioso. Funciona al reducir la neuroinflamación y desensibilizar el canal TRPV1, que participa en la señalización del dolor. Esto conduce a una disminución en la liberación de neuropéptidos proinflamatorios de las neuronas sensoriales, lo que alivia el dolor neuropático inducido por lesiones nerviosas {svg_1}.
Contrarrestar la Neuropatía Inducida por Quimioterapia
El dolor neuropático inducido por quimioterapia (CIPN) es un efecto secundario significativo del tratamiento del cáncer que puede limitar su eficacia. Se ha descubierto que this compound reduce la hipersensibilidad mecánica causada por agentes quimioterapéuticos como el paclitaxel. Lo hace al cambiar los niveles de lípidos en el tejido nervioso hacia un perfil antiinflamatorio, reducir la gliosis espinal y elevar los mediadores lipídicos pro-resolutivos {svg_2}.
Trastornos Relacionados con el Estrés
Los niveles elevados de glucocorticoides son marcadores de estrés crónico, lo que lleva a diversos problemas de salud como obesidad, depresión, ansiedad y adicción. This compound puede bloquear las vías de señalización de glucocorticoides, lo que podría contrarrestar estos síntomas y ofrecer un enfoque terapéutico para los trastornos relacionados con el estrés {svg_3}.
Señalización y Metabolismo Lipídico en la Inflamación
Se ha identificado que this compound restaura los niveles de dihidroceramida C16, un mediador lipídico con propiedades analgésicas. Esta restauración es crucial para reducir la sensibilización del canal TRPV1 y la secreción del neuropéptido proinflamatorio CGRP en las neuronas sensoriales primarias. Esta aplicación destaca el papel de this compound en la señalización y el metabolismo lipídico, particularmente en las enfermedades inflamatorias {svg_4}.
Resolución de la Neuroinflamación
Se ha demostrado que el compuesto reduce la infiltración de células inmunitarias en el tejido neuronal y contrarresta la activación de la vía NF-κB. Esto conduce a niveles reducidos de citoquinas y quimioquinas en los ganglios de la raíz dorsal y la médula espinal, lo que contribuye a la resolución de la neuroinflamación {svg_5}.
Modulación de la Actividad de las Neuronas Sensoriales
Al desensibilizar el canal TRPV1, this compound puede reducir la actividad neuronal aumentada que sigue a la lesión nerviosa. Esta modulación de la actividad de las neuronas sensoriales es esencial para aliviar el dolor neuropático y podría ser un enfoque novedoso para tratar diversas afecciones dolorosas {svg_6}.
Mecanismo De Acción
Target of Action
SAFit2 is a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51) . FKBP51 is involved in the downstream response to glucocorticoid release in the body . It has emerged as a critical regulator of mammalian endocrine stress responses and as a potential pharmacological target for metabolic disorders, including type 2 diabetes .
Mode of Action
This compound interacts with FKBP51, inhibiting its function . This inhibition promotes cell survival, improves insulin secretion, and upregulates cell functional gene expressions . In the context of neuropathic pain, this compound reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation .
Biochemical Pathways
The inhibition of FKBP51 by this compound impacts several biochemical pathways. It reduces the activation of the NF-κB pathway, leading to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord . This compound also shifts lipid levels in nervous tissue toward an anti-inflammatory and pro-resolving lipid profile .
Pharmacokinetics
It’s known that the compound is administered in vivo at a dose of 10 mg/kg , suggesting it has sufficient bioavailability to exert its effects when administered systemically.
Result of Action
This compound has been shown to ameliorate neuropathic pain in vivo by reducing neuroinflammation . It reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation . This leads to reduced cytokine and chemokine levels in the DRGs and spinal cord . Furthermore, this compound desensitizes the pain-relevant TRPV1 channel and subsequently reduces the release of pro-inflammatory neuropeptides from sensory neurons .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the pathological state of the individual, such as the presence of nerve injuries, infectious or metabolic diseases, or chemotherapy .
Safety and Hazards
Direcciones Futuras
SAFit2 has shown promise in ameliorating nerve injury-induced neuropathic pain by reducing neuroinflammation . These findings suggest that this compound could be a novel and promising drug candidate for the treatment of nerve injury-induced neuropathic pain . Further exploration of inhibition of FKBP51 as a strategy to treat stress-related disorders is warranted .
Análisis Bioquímico
Biochemical Properties
SAFit2 interacts with FKBP51, a protein that plays a crucial role in the regulation of the immune response and cellular stress reactions . By inhibiting FKBP51, this compound can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to reduce neuroinflammation, a key factor in the development of neuropathic pain . It achieves this by reducing the infiltration of immune cells into neuronal tissue and counteracting the increased activation of the NF-κB pathway, which leads to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FKBP51, leading to the inhibition of this protein . This results in a reduction in the activation of the NF-κB pathway, a key regulator of immune and inflammatory responses . Additionally, this compound has been found to desensitize the pain-relevant TRPV1 channel, subsequently reducing the release of pro-inflammatory neuropeptides from sensory neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce paclitaxel-induced mechanical hypersensitivity in mice over a period of 14 days . This suggests that this compound has a stable effect over time and does not degrade rapidly in biological systems .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 10 mg/kg to study its effects on nerve injury-induced neuropathic pain . The studies have shown that this dosage of this compound is effective in reducing pain and inflammation .
Metabolic Pathways
It has been shown that this compound can shift lipid levels in nervous tissue towards an anti-inflammatory and pro-resolving lipid profile .
Transport and Distribution
Given its lipid-modulating effects, it is likely that this compound interacts with lipid transporters or binding proteins .
Subcellular Localization
Given its role as an inhibitor of FKBP51, it is likely that this compound localizes to the same subcellular compartments as FKBP51, which is known to be present in the cytoplasm and nucleus of cells .
Propiedades
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBWLRLGUBSLPG-FDHYQTMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337260 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1643125-33-0 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.